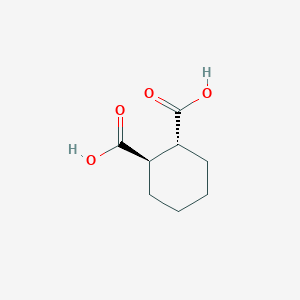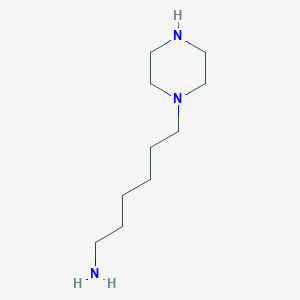
6-(Piperazin-1-YL)hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Piperazin-1-YL)hexan-1-amine, also known as PIPES, is a chemical compound that is commonly used in scientific research. It is a buffering agent that is used to maintain a stable pH in biological and biochemical experiments. PIPES is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
Mecanismo De Acción
6-(Piperazin-1-YL)hexan-1-amine acts as a buffering agent by accepting or donating protons to maintain a stable pH in a solution. It has a pKa value of 7.5, which makes it an effective buffer at physiological pH. 6-(Piperazin-1-YL)hexan-1-amine is a zwitterionic compound, which means that it has both positive and negative charges. This property allows it to interact with various biological molecules and maintain their stability and activity.
Efectos Bioquímicos Y Fisiológicos
6-(Piperazin-1-YL)hexan-1-amine has minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with the activity of enzymes and proteins. 6-(Piperazin-1-YL)hexan-1-amine has been shown to have minimal effects on cell growth and viability, making it an ideal buffering agent for cell culture experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(Piperazin-1-YL)hexan-1-amine has several advantages over other buffering agents. It has a low UV absorbance, which makes it suitable for use in spectrophotometric assays. 6-(Piperazin-1-YL)hexan-1-amine also has a low metal chelating capacity, which makes it ideal for use in metal-dependent enzyme assays. However, 6-(Piperazin-1-YL)hexan-1-amine has certain limitations, such as its limited solubility in water at high concentrations. It also has a tendency to form crystals at low temperatures, which can interfere with its buffering capacity.
Direcciones Futuras
There are several future directions for research involving 6-(Piperazin-1-YL)hexan-1-amine. One area of research is the development of new 6-(Piperazin-1-YL)hexan-1-amine derivatives with improved properties, such as increased solubility and stability. Another area of research is the application of 6-(Piperazin-1-YL)hexan-1-amine in drug delivery systems, where it can be used as a pH-responsive component to release drugs in response to changes in pH. 6-(Piperazin-1-YL)hexan-1-amine can also be used in the development of biosensors and diagnostic assays, where it can be used as a component in the detection of various biomolecules.
Métodos De Síntesis
The synthesis of 6-(Piperazin-1-YL)hexan-1-amine involves the reaction of 1,6-hexanediamine with piperazine. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
6-(Piperazin-1-YL)hexan-1-amine is commonly used as a buffering agent in biological and biochemical experiments. It is used to maintain a stable pH in various solutions, such as cell culture media, enzyme assays, and protein purification. 6-(Piperazin-1-YL)hexan-1-amine is also used as a component in various electrophoresis buffers and staining solutions.
Propiedades
Número CAS |
115986-20-4 |
|---|---|
Nombre del producto |
6-(Piperazin-1-YL)hexan-1-amine |
Fórmula molecular |
C10H23N3 |
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
6-piperazin-1-ylhexan-1-amine |
InChI |
InChI=1S/C10H23N3/c11-5-3-1-2-4-8-13-9-6-12-7-10-13/h12H,1-11H2 |
Clave InChI |
VAHXGEZNOJGTGS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCCCCN |
SMILES canónico |
C1CN(CCN1)CCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



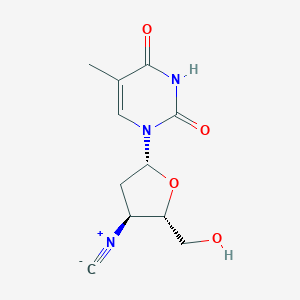

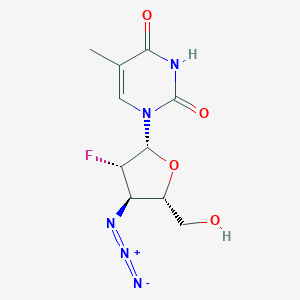
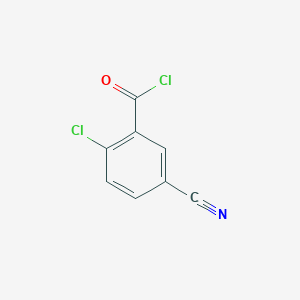
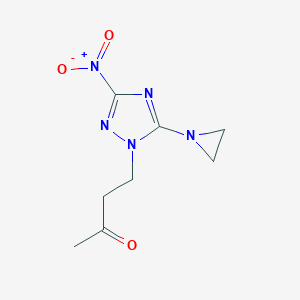

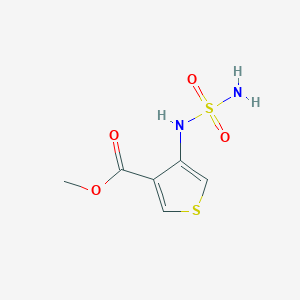
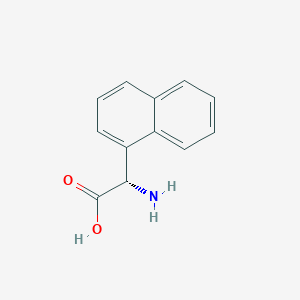
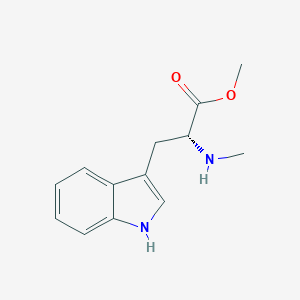
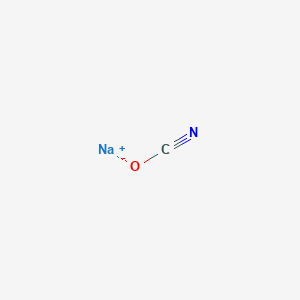


![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)
